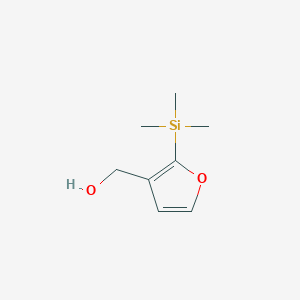

3-Furanmethanol, 2-(trimethylsilyl)-

Description

The strategic incorporation of silicon-containing moieties into organic molecules has become a powerful tool for synthetic chemists. The trimethylsilyl (B98337) (TMS) group, in particular, can profoundly influence the electronic properties and reactivity of a parent molecule, often serving as a versatile synthetic handle. When this functionality is introduced to a furan (B31954) ring, a key structural motif in numerous natural products and pharmaceuticals, it opens up new avenues for chemical exploration. 3-Furanmethanol (B180856), 2-(trimethylsilyl)- represents a fascinating convergence of these two important classes of compounds.

Organosilicon chemistry has a rich history, with the unique properties of the silicon atom—such as its lower electronegativity and larger atomic radius compared to carbon, and the ability of the Si-C bond to stabilize adjacent carbocations or carbanions—being exploited in a myriad of synthetic transformations stackexchange.com. The furan ring system, an aromatic heterocycle, is a prevalent scaffold in biologically active compounds and a versatile building block in organic synthesis mdpi.comsemanticscholar.org.

The introduction of a trimethylsilyl group onto the furan ring, as seen in 3-Furanmethanol, 2-(trimethylsilyl)-, imparts distinct characteristics. The silyl (B83357) group can act as a regiochemical director in electrophilic substitution reactions, and it can be readily cleaved or replaced by other functional groups, making it a valuable "masked" functionality nbinno.com. The presence of the hydroxymethyl group at the 3-position adds another layer of synthetic potential, allowing for further derivatization or participation in intramolecular reactions.

The academic interest in molecules such as 3-Furanmethanol, 2-(trimethylsilyl)- stems from their potential as versatile intermediates in the synthesis of complex, multi-substituted furans. The ability to selectively functionalize the furan ring at specific positions is a significant challenge in organic synthesis. Silylated furans provide a strategic solution to this problem.

The impetus for research into this specific compound is driven by the following factors:

Regiocontrol in Furan Functionalization: The trimethylsilyl group at the 2-position can direct electrophiles to other positions of the furan ring, or it can be selectively removed to allow for functionalization at the now-vacant position.

Synthetic Versatility: The hydroxymethyl group at the 3-position can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used to tether the molecule to a solid support.

Access to Novel Chemical Space: The unique combination of a silyl group and a hydroxymethyl group on a furan scaffold allows for the exploration of novel chemical transformations and the synthesis of previously inaccessible furan derivatives.

Below is a table summarizing the key properties of the parent compound, 3-Furanmethanol.

| Property | Value |

| Molecular Formula | C5H6O2 |

| Molecular Weight | 98.10 g/mol |

| CAS Number | 4412-91-3 |

| Boiling Point | 79-80 °C at 12 mmHg |

| Density | 1.141 g/mL at 25 °C |

This data is for the parent compound 3-Furanmethanol and serves as a reference. nih.govnist.govthegoodscentscompany.com

The synthesis of silylated furan derivatives has evolved significantly over the years. Early methods often relied on the deprotonation of a furan ring with a strong base followed by quenching with a silicon electrophile. However, these methods can suffer from poor regioselectivity.

More recent and sophisticated strategies for the synthesis of silylated furans include:

Directed Metalation: The use of a directing group to control the position of deprotonation and subsequent silylation has greatly improved regioselectivity.

Transition Metal-Catalyzed C-H Silylation: This powerful technique allows for the direct conversion of a C-H bond to a C-Si bond, often with high regioselectivity and functional group tolerance.

Cyclization Reactions: The construction of the silylated furan ring from acyclic precursors is another important strategy.

The synthesis of 3-Furanmethanol, 2-(trimethylsilyl)- would likely involve a multi-step sequence, potentially starting with a known silylated furan or by introducing the silyl and hydroxymethyl groups onto a pre-existing furan core.

A plausible synthetic approach could involve the ortho-lithiation of a protected 3-furanmethanol derivative, followed by quenching with trimethylsilyl chloride. Alternatively, a 2-silylated furan could be functionalized at the 3-position to introduce the hydroxymethyl group.

While specific research on 3-Furanmethanol, 2-(trimethylsilyl)- is not extensively documented in publicly available literature, the broader field of silylated heterocycles points towards several promising research directions.

Table of Potential Research Applications:

| Research Area | Potential Application of 3-Furanmethanol, 2-(trimethylsilyl)- |

| Medicinal Chemistry | As a building block for the synthesis of novel furan-containing drug candidates. The silyl group can be used to modulate lipophilicity and metabolic stability. |

| Materials Science | As a precursor for the synthesis of furan-based polymers and organic electronic materials. The silyl group can facilitate cross-linking reactions. |

| Agrochemicals | For the development of new pesticides and herbicides with unique modes of action. |

| Catalysis | As a ligand for the synthesis of novel organometallic catalysts. |

Emerging areas of interest include the use of silylated furans in flow chemistry for the rapid and efficient synthesis of compound libraries. Furthermore, the development of new catalytic methods for the selective functionalization of silylated furans remains an active area of research. The unique structural features of 3-Furanmethanol, 2-(trimethylsilyl)- make it an attractive target for such investigations, promising to unlock new synthetic possibilities and contribute to the advancement of chemical science.

Structure

3D Structure

Properties

CAS No. |

101822-35-9 |

|---|---|

Molecular Formula |

C8H14O2Si |

Molecular Weight |

170.28 g/mol |

IUPAC Name |

(2-trimethylsilylfuran-3-yl)methanol |

InChI |

InChI=1S/C8H14O2Si/c1-11(2,3)8-7(6-9)4-5-10-8/h4-5,9H,6H2,1-3H3 |

InChI Key |

HJSQDOWWTFLSNK-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CO1)CO |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 3 Furanmethanol, 2 Trimethylsilyl

Regioselective and Stereoselective Synthetic Approaches

Achieving the desired 2,3-disubstituted furan (B31954) core of 3-Furanmethanol (B180856), 2-(trimethylsilyl)- necessitates precise control over the regioselectivity of both the silylation and the introduction of the hydroxymethyl group. The inherent reactivity of the furan ring, which typically favors functionalization at the C2 and C5 positions, presents a significant challenge in obtaining 3-substituted and, subsequently, 2,3-disubstituted furans. researchgate.net

Directed Functionalization Strategies of Furan Rings

Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of synthesizing 3-Furanmethanol, 2-(trimethylsilyl)-, a directing group at the 3-position can be envisioned to facilitate silylation at the adjacent C2 position. While direct hydroxyl-directed ortho-silylation has been demonstrated for benzyl (B1604629) alcohol derivatives using iridium catalysts, berkeley.edunih.gov the application of this strategy directly to 3-furanmethanol requires specific adaptation. The hydroxymethyl group at the C3 position of the furan can act as a directing group, controlling the regioselective arylation at the C2 position in palladium-catalyzed reactions. researchgate.net This suggests the potential for a similar directed silylation.

An alternative approach involves the use of a temporary directing group. For instance, furfural (B47365) derivatives can be converted to imines, which then direct the regioselective C3-silylation of the furan ring using an iridium catalyst. chemistryviews.org A subsequent reduction of the aldehyde at C2 and functionalization at C3 would be necessary to achieve the target structure.

A plausible synthetic route commencing with 3-furoic acid would involve protection of the carboxylic acid, followed by directed ortho-lithiation at the C2 position. The resulting organolithium species can then be quenched with a suitable electrophilic silicon source, such as trimethylsilyl (B98337) chloride, to install the trimethylsilyl group. Subsequent reduction of the carboxylic acid moiety would then yield the desired 3-furanmethanol derivative. The trimethylsilyl group can also serve to block the 2-position, directing further functionalization to other sites on the furan ring. researchgate.net

Organometallic Reagent-Mediated Silylation Routes

Organometallic reagents, particularly organolithium and Grignard reagents, are instrumental in the functionalization of furan rings. The synthesis of 3-Furanmethanol, 2-(trimethylsilyl)- can be approached by first preparing a 3-substituted furan precursor and then employing an organometallic-mediated silylation.

One potential strategy begins with 3-bromofuran (B129083). Lithiation of 3-bromofuran with an organolithium reagent such as n-butyllithium would generate 3-furyllithium. This intermediate can then be reacted with an electrophile to introduce the hydroxymethyl precursor, for example, by reaction with formaldehyde (B43269). Subsequent halogen-metal exchange at the 2-position, followed by quenching with trimethylsilyl chloride, would lead to the target molecule. However, controlling the regioselectivity of lithiation can be challenging.

Alternatively, starting with a 2,3-dihalogenated furan allows for sequential and regioselective functionalization. For instance, selective halogen-metal exchange at the 2-position followed by quenching with trimethylsilyl chloride, and then a second halogen-metal exchange at the 3-position followed by reaction with formaldehyde, would provide a viable route.

The synthesis of related 3-silylated 2-furyl carbinols has been achieved by the addition of organolithium or Grignard reagents to 3-silylated furfurals. nih.gov This highlights the utility of organometallic additions to furan aldehydes in constructing such scaffolds.

Cross-Coupling Reactions Utilizing Furan Precursors

Transition-metal-catalyzed cross-coupling reactions offer a powerful method for the formation of carbon-silicon bonds. To synthesize 3-Furanmethanol, 2-(trimethylsilyl)-, a strategy involving the cross-coupling of a 2-halofuran-3-methanol precursor with a silicon-containing coupling partner can be employed. For example, a palladium-catalyzed reaction of 2-bromo-3-furanmethanol with a silylating agent like hexamethyldisilane (B74624) could furnish the desired product.

Conversely, a silylated furan precursor can be coupled with a suitable electrophile. The use of organosilanols in palladium-catalyzed cross-coupling reactions has gained prominence. sigmaaldrich.com A 2-(trimethylsilyl)furan-3-boronic acid or a related organometallic derivative could potentially be coupled with a source of a hydroxymethyl group under appropriate catalytic conditions.

The modular synthesis of 3-substituted 2-furyl carbinols has been demonstrated through copper- and palladium-catalyzed cross-coupling reactions of 3-silylated furan platforms. nih.gov In these examples, the silyl (B83357) group at the 3-position is ultimately replaced, but the methodology underscores the feasibility of using cross-coupling on silylated furan rings.

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Product | Reference |

| 3-Furanmethanol | Hexamethyldisilane | Palladium catalyst | 3-Furanmethanol, 2-(trimethylsilyl)- | Inferred |

| 2-Bromo-3-furanmethanol | Trimethylsilylating agent | Palladium catalyst | 3-Furanmethanol, 2-(trimethylsilyl)- | Inferred |

| 2-(Trimethylsilyl)-3-bromofuran | Formaldehyde | Organolithium reagent | 3-Furanmethanol, 2-(trimethylsilyl)- | Inferred |

Catalyst Design for Selective Silylation and Functionalization

The design of the catalyst is crucial for achieving high regioselectivity in the silylation of furan rings. For directed C-H silylation, iridium and rhodium complexes are commonly employed. The choice of ligand plays a critical role in determining the catalyst's activity and selectivity. For instance, in the iridium-catalyzed ortho-silylation of benzyl alcohol derivatives, 1,10-phenanthroline (B135089) was found to be an effective ligand. berkeley.edu Rhodium catalysts bearing ligands such as Xantphos have been used for the regioselective silylation of alkyl C-H bonds directed by a hydroxyl group. nih.gov

For the silylation of furan rings specifically, yttrium metallocene complexes have been shown to catalyze the C-H silylation of various aromatic heterocycles, including furan derivatives. researchgate.net The steric and electronic properties of both the substrate and the hydrosilane are major factors influencing the regioselectivity of these reactions. researchgate.net Tris(pentafluorophenyl)borane has been utilized as a catalyst for the silylative transformation of furans, leading to silicon-functionalized products through ring-opening and closing cascades. nih.gov

The development of catalysts for the selective functionalization of the furan ring is an active area of research. For example, palladium catalysts have been developed for the regioselective direct arylation at the C2 position of 3-furanyl or 3-thiophenyl acrylates, where the choice of a coordinating base was found to be critical in suppressing side reactions. researchgate.net

Enantioselective and Diastereoselective Access to Chiral Analogs

The introduction of chirality into the 3-Furanmethanol, 2-(trimethylsilyl)- scaffold, specifically at the carbinol center, opens avenues for its use in asymmetric synthesis.

Asymmetric Catalytic Methods for Alcohol Precursors

The most direct approach to chiral 3-Furanmethanol, 2-(trimethylsilyl)- is through the asymmetric reduction of a corresponding carbonyl precursor, namely 2-(trimethylsilyl)-3-furaldehyde. This reduction can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation.

Another strategy involves the enantioselective addition of a nucleophile to an aldehyde. While not directly applicable to the synthesis of the primary alcohol in the target molecule, the principles can be adapted. For instance, the development of chiral ligands for transition-metal-catalyzed enantioselective silylation and borylation of C-H bonds is an advancing field, which could potentially be applied to create chiral silylated furans that are then converted to the target alcohol. nih.govescholarship.org

A plausible, albeit indirect, route could involve the synthesis of 2-(trimethylsilyl)-3-furoic acid. The partial reduction of related 3-heteroatom substituted 2-furoic acids has been reported. researchgate.net An asymmetric reduction of the carboxylic acid to the corresponding chiral alcohol, potentially through enzymatic or chemo-catalytic methods, would yield the desired enantiomerically enriched product.

| Precursor | Method | Catalyst/Reagent | Product | Reference |

| 2-(Trimethylsilyl)-3-furaldehyde | Asymmetric Reduction | Chiral Ru, Rh, or Ir catalyst | Chiral 3-Furanmethanol, 2-(trimethylsilyl)- | Inferred |

| 2-(Trimethylsilyl)-3-furoic acid | Asymmetric Reduction | Biocatalyst or Chiral Reducing Agent | Chiral 3-Furanmethanol, 2-(trimethylsilyl)- | Inferred |

Chiral Auxiliary-Based Synthetic Pathways

The creation of enantiomerically pure compounds is critical in the synthesis of bioactive molecules. Chiral auxiliaries are powerful tools for achieving this, as they are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is set, the auxiliary is removed and can often be recovered. sigmaaldrich.com While specific literature on chiral auxiliary-controlled synthesis of 3-Furanmethanol, 2-(trimethylsilyl)- is not abundant, plausible pathways can be designed based on established asymmetric synthesis principles.

A viable strategy involves the asymmetric reduction of a prochiral ketone precursor, 2-(trimethylsilyl)-3-furoyl, attached to a chiral auxiliary. For instance, the ketone could be converted into a chiral enolate or enamine using auxiliaries like those derived from (R,R)- or (S,S)-pseudoephedrine. wikipedia.org Subsequent diastereoselective reduction of the carbonyl group, followed by cleavage of the auxiliary, would yield the chiral alcohol.

Another approach is the asymmetric addition of a nucleophile to the corresponding aldehyde, 2-(trimethylsilyl)furan-3-carbaldehyde (B8730071), mediated by a chiral auxiliary. Oxazolidinone auxiliaries, popularized by David A. Evans, are highly effective in directing aldol (B89426) additions, alkylations, and other transformations. wikipedia.org By attaching an oxazolidinone to a related precursor, one face of the molecule is effectively shielded, forcing the reaction to occur with high diastereoselectivity. wikipedia.org For example, an asymmetric vinylogous aldol reaction using a chiral catalyst could establish the desired stereocenter, a principle demonstrated in reactions of other silyloxy furans. nih.gov

The choice of auxiliary and reaction conditions is paramount for achieving high diastereoselectivity. Common auxiliaries used in asymmetric synthesis are listed below.

| Chiral Auxiliary Type | Common Examples | Typical Application |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone, (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric Aldol Reactions, Alkylations |

| Camphorsultam | Oppolzer's Sultam | Asymmetric Diels-Alder, Alkylations |

| Ephedrine Derivatives | (1S,2S)-(+)-Pseudoephedrine | Asymmetric Alkylations |

| Sulfinamide | (R)-(+)-tert-Butanesulfinamide | Synthesis of Chiral Amines |

Process Optimization and Scalability Studies

Moving a synthetic route from laboratory-scale discovery to industrial production requires rigorous optimization of reaction parameters to maximize efficiency, yield, and safety while minimizing cost and waste.

The choice of solvent and the reaction temperature are critical parameters that can dramatically influence the outcome of a synthesis. Solvents can affect the solubility of reagents, stabilize transition states, and influence reaction rates and selectivity. Temperature impacts the reaction kinetics, with higher temperatures generally increasing the rate but potentially leading to side reactions or decomposition.

For the synthesis of silylated furans, which often involves organometallic intermediates (e.g., lithiated furans), the choice of an appropriate aprotic, anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is crucial. Optimization studies would involve screening a range of solvents and temperatures to find the ideal balance between reaction time, yield, and purity. For example, in related furan polymerizations, the combination of oxidant and solvent medium was found to be critical for success. scilit.com

A hypothetical optimization study for the silylation and subsequent functionalization to produce 3-Furanmethanol, 2-(trimethylsilyl)- might yield data as shown in the table below.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Diethyl Ether | -78 to 25 | 12 | 65 |

| 2 | THF | -78 to 25 | 8 | 82 |

| 3 | DME | -78 to 25 | 8 | 75 |

| 4 | THF | -90 to 0 | 10 | 88 |

| 5 | Toluene | -78 to 25 | 12 | 45 |

This table is illustrative and represents plausible outcomes of an optimization study.

Traditional batch reactors have limitations in terms of heat and mass transfer, which can be problematic for highly exothermic or fast reactions, and can lead to difficulties in scalability. cardiff.ac.uk Continuous flow chemistry, utilizing microreactors or packed-bed reactors, offers significant advantages. mdpi.com These include superior control over reaction parameters, enhanced safety due to small reaction volumes, and easier scalability by operating the reactor for longer periods ("scaling out"). cardiff.ac.uk

The synthesis of furan derivatives has been shown to benefit significantly from flow chemistry. For instance, a transition-metal-free continuous-flow synthesis of 2,5-diaryl furans resulted in a substantial increase in isolated yields compared to traditional batch methods. nih.govacs.org This improvement was attributed to the ability to safely handle an unstable endoperoxide intermediate in the flow system. nih.gov Applying this technology to the synthesis of 3-Furanmethanol, 2-(trimethylsilyl)- could similarly improve yield and safety, particularly if reactive organometallic species are involved.

The table below compares typical outcomes for a furan synthesis performed in both batch and continuous flow setups, based on data from related syntheses. acs.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Yield | 4-21% | 24-40% |

| Reaction Time | Several hours to overnight | Minutes to hours |

| Safety | Handling of unstable intermediates in bulk | In-situ generation and consumption of intermediates |

| Scalability | Difficult, requires larger glassware and poses safety risks | Straightforward, run the process for longer |

Green Chemistry Principles in 3-Furanmethanol, 2-(trimethylsilyl)- Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org The synthesis of furan derivatives is an area where green chemistry principles can have a significant impact, particularly through the use of renewable feedstocks.

Furans, such as furfural and 5-(hydroxymethyl)furfural (HMF), are key platform chemicals that can be derived directly from the dehydration of sugars found in lignocellulosic biomass. mdpi.com This provides a sustainable alternative to petroleum-based starting materials. mdpi.com From these platform molecules, a vast array of furan derivatives can be produced.

Key green chemistry principles applicable to the synthesis of 3-Furanmethanol, 2-(trimethylsilyl)- include:

Renewable Feedstocks: Utilizing biomass-derived furans as the starting point for the synthesis. rsc.org

Catalysis: Employing catalytic methods (e.g., using non-noble metals) instead of stoichiometric reagents to minimize waste and improve atom economy. frontiersin.orgorganic-chemistry.org

Safer Solvents: Replacing hazardous solvents with greener alternatives, such as ionic liquids or bio-derived solvents, or performing reactions in solvent-free conditions. frontiersin.org

Energy Efficiency: Using methods like flow chemistry that can improve energy efficiency through better heat transfer and potentially allow for reactions at milder conditions. nih.gov

Process Intensification: Combining multiple reaction steps into a single, one-pot process to reduce solvent use, energy consumption, and waste generation. rsc.org

The application of these principles can lead to a more sustainable and economically viable synthetic process.

| Green Chemistry Principle | Application in Furan Synthesis |

| Prevention | Optimizing reactions to minimize by-product formation. |

| Atom Economy | Using catalytic cyclization or addition reactions that incorporate most atoms from the reactants into the final product. |

| Less Hazardous Synthesis | Avoiding toxic reagents and solvents; using flow chemistry to handle hazardous intermediates safely. |

| Renewable Feedstocks | Starting from biomass-derived furfural or HMF. acs.org |

| Catalysis | Using recyclable acid catalysts or non-noble metal catalysts for transformations. frontiersin.org |

| Design for Energy Efficiency | Employing continuous flow reactors for better thermal management. acs.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Furanmethanol, 2 Trimethylsilyl

Mechanistic Studies of Trimethylsilyl (B98337) Group Transformations

The presence of the trimethylsilyl (TMS) group at the 2-position of the furan (B31954) ring significantly influences the reactivity of 3-Furanmethanol (B180856), 2-(trimethylsilyl)-. This section delves into the transformations associated with this silyl (B83357) substituent.

The carbon-silicon (C-Si) bond in 2-(trimethylsilyl)-3-furanmethanol is susceptible to cleavage under various conditions, a process known as desilylation. This reaction is a valuable tool in organic synthesis, effectively unmasking the 2-position of the furan ring for further functionalization. Desilylation can be achieved through several pathways, primarily involving fluoride (B91410) ions or acidic conditions.

Fluoride-mediated desilylation is a common and efficient method due to the high affinity of fluorine for silicon. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are frequently employed. The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate. This intermediate then undergoes cleavage of the C-Si bond, yielding the desilylated furan and a stable fluorosilane.

Acid-catalyzed desilylation, or protodesilylation, offers an alternative pathway. In the presence of a protic acid, the furan ring is protonated, which enhances the electrophilicity of the carbon atom attached to the silicon. A subsequent nucleophilic attack by a solvent molecule or a conjugate base facilitates the cleavage of the C-Si bond. The rate of protodesilylation in furan systems has been shown to be significantly faster than in analogous benzene (B151609) systems, highlighting the electron-rich nature of the furan ring. For instance, the rate of protodesilylation of 3-trimethylsilylfuran is notably high in aqueous methanol-perchloric acid. rsc.org

The choice of desilylation conditions can be tailored to the specific synthetic strategy, allowing for the selective removal of the TMS group in the presence of other functional groups.

Table 1: Common Reagents and Conditions for Desilylation

| Reagent/Condition | Mechanism | Typical Solvent |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Fluoride-mediated | Tetrahydrofuran (B95107) (THF) |

| Hydrofluoric acid (HF) | Acid-catalyzed | Acetonitrile |

| Perchloric acid in aqueous methanol (B129727) | Acid-catalyzed (Protodesilylation) | Methanol/Water |

| Trimethylsilyl bromide (TMSBr) in methanol | Acid-catalyzed | Methanol |

The trimethylsilyl group can act as a directing group, influencing the regioselectivity of further reactions on the furan ring. While direct C-H functionalization can be challenging, the C-Si bond provides a handle for introducing a variety of substituents. beilstein-journals.org For instance, in related 3-silylated furfural (B47365) systems, the silyl group can be leveraged for cross-coupling reactions. beilstein-journals.org

One potential transformation is a silyl migration. While not extensively documented for this specific molecule, 1,4-silyl migrations are known to occur in related systems, particularly where an adjacent functional group can facilitate the process. beilstein-journals.org In the case of 2-(trimethylsilyl)-3-furanmethanol, intramolecular activation by the hydroxymethyl group could potentially promote functionalization at the C3-Si bond. beilstein-journals.org

Furthermore, the silyl group can be exploited in palladium- or copper-catalyzed cross-coupling reactions to introduce aryl, allyl, or methyl groups. beilstein-journals.org This typically involves the conversion of the silyl group into a more reactive species, such as a siloxane, which can then participate in the catalytic cycle. beilstein-journals.org

Furan Ring Reactivity and Transformations

The furan ring in 3-Furanmethanol, 2-(trimethylsilyl)- is an electron-rich aromatic system, making it susceptible to a variety of transformations. The substituents at the 2- and 3-positions modulate this inherent reactivity.

The furan ring readily undergoes electrophilic aromatic substitution. The trimethylsilyl group at the 2-position and the hydroxymethyl group at the 3-position influence the regioselectivity of these reactions. The electron-donating nature of the furan oxygen activates the ring towards electrophilic attack, primarily at the α-positions (2 and 5). With the 2-position occupied by the TMS group, electrophilic attack is directed towards the 5-position.

However, the TMS group itself can be the site of electrophilic attack, leading to ipso-substitution, where the electrophile replaces the silyl group. This provides a regioselective method for introducing functional groups at the 2-position. The outcome between substitution at the 5-position and ipso-substitution at the 2-position can often be controlled by the choice of electrophile and reaction conditions.

While less common than electrophilic substitution, furans can undergo nucleophilic addition, particularly when activated by electron-withdrawing groups or under specific reaction conditions. In some cases, nucleophilic attack can lead to ring-opening. For instance, the reaction of 2-trimethylsilyloxyfuran with certain nitrones proceeds via nucleophilic addition. nih.govresearchgate.net While 2-(trimethylsilyl)-3-furanmethanol does not possess a silyloxy group, this illustrates the potential for nucleophilic attack on the furan ring.

Protonation of the furan ring can lead to the formation of a resonance-stabilized cation, which is then susceptible to nucleophilic attack. stackexchange.com This can ultimately result in ring-opened products, especially in the presence of nucleophilic solvents like methanol under acidic conditions. stackexchange.com

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.comfiveable.me The furan ring can participate in several types of pericyclic reactions, most notably cycloaddition reactions. adichemistry.comfiveable.me

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent reaction of furans, where the furan acts as the diene. adichemistry.com The presence of substituents on the furan ring can influence the rate and stereoselectivity of the reaction. While the trimethylsilyl group at the 2-position might introduce some steric hindrance, the furan ring of 2-(trimethylsilyl)-3-furanmethanol is expected to react with suitable dienophiles.

Electrocyclic reactions, which involve the formation of a ring from a conjugated system, are also possible. researchgate.netmsu.edu Under thermal or photochemical conditions, the pi-system of the furan ring could potentially undergo electrocyclic ring-opening or participate in reactions with adjacent unsaturated systems, although such reactions are less common for simple furans compared to their acyclic polyene counterparts.

Table 2: Summary of Furan Ring Reactivity

| Reaction Type | Description | Key Features for 2-(trimethylsilyl)-3-furanmethanol |

|---|---|---|

| Electrophilic Aromatic Substitution | Reaction with electrophiles, leading to substitution on the ring. | Substitution favored at the 5-position or ipso-substitution at the 2-position. |

| Nucleophilic Addition | Attack of a nucleophile on the furan ring. | Can lead to ring-opening under acidic conditions. |

| Diels-Alder Reaction | [4+2] cycloaddition where the furan acts as a diene. | The furan ring can react with dienophiles to form bicyclic adducts. |

Reactivity and Derivatization of the Hydroxyl Functionality

The primary alcohol of 3-Furanmethanol, 2-(trimethylsilyl)- is a key site for chemical modification. Its reactivity is influenced by the electron-donating nature of the furan ring and the steric hindrance imposed by the adjacent trimethylsilyl group.

Esterification and Etherification Mechanisms

Esterification: The conversion of the hydroxyl group to an ester can be achieved through various established methods. One common approach is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.

The proposed mechanism would likely proceed as follows:

Protonation of the carboxylic acid by the acid catalyst to form a more electrophilic carbocation.

Nucleophilic attack of the hydroxyl oxygen of 3-Furanmethanol, 2-(trimethylsilyl)- on the activated carbonyl carbon.

Proton transfer from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product.

The steric bulk of the 2-(trimethylsilyl) group may necessitate longer reaction times or more forcing conditions compared to unsubstituted 3-furanmethanol.

Alternatively, esterification can be carried out under milder conditions using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct and to activate the alcohol.

Etherification: The formation of an ether from the hydroxyl group can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide.

The proposed mechanism would involve:

Reaction of 3-Furanmethanol, 2-(trimethylsilyl)- with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.

Nucleophilic substitution (SN2) of the alkoxide on a primary alkyl halide to form the ether.

The choice of base and solvent is critical to ensure efficient alkoxide formation and to avoid competing elimination reactions, especially with secondary or tertiary alkyl halides.

Oxidation-Reduction Pathways of the Primary Alcohol

Oxidation: The primary alcohol of 3-Furanmethanol, 2-(trimethylsilyl)- can be oxidized to the corresponding aldehyde, 2-(trimethylsilyl)furan-3-carbaldehyde (B8730071), or further to the carboxylic acid, 2-(trimethylsilyl)furan-3-carboxylic acid. The choice of oxidizing agent determines the extent of the oxidation.

To the Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the selective oxidation of primary alcohols to aldehydes. These reagents operate under anhydrous conditions, which prevents over-oxidation to the carboxylic acid. The mechanism for PCC oxidation generally involves the formation of a chromate (B82759) ester, followed by a base-assisted elimination of a proton from the carbon bearing the oxygen.

To the Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to the carboxylic acid. The mechanism for these reactions typically involves the formation of an aldehyde intermediate which is then rapidly hydrated and further oxidized.

Reduction: While the hydroxyl group itself is not reducible, the corresponding aldehyde or carboxylic acid derivatives can be reduced back to the primary alcohol.

From the Aldehyde: The reduction of 2-(trimethylsilyl)furan-3-carbaldehyde to 3-Furanmethanol, 2-(trimethylsilyl)- can be readily achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon.

From the Carboxylic Acid: The reduction of 2-(trimethylsilyl)furan-3-carboxylic acid requires a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), followed by an acidic workup. The mechanism involves the formation of a lithium carboxylate salt, which is then reduced by successive hydride transfers.

Kinetic and Thermodynamic Investigations of Key Reactions

Kinetic Considerations: The rate of reactions involving the hydroxyl group will be significantly influenced by the steric hindrance of the adjacent trimethylsilyl group. For bimolecular reactions, such as esterification and etherification, the approach of the electrophile to the hydroxyl group may be impeded, leading to slower reaction rates compared to less hindered alcohols. The electronic effect of the trimethylsilyl group, which is generally considered electron-donating through hyperconjugation, might slightly increase the nucleophilicity of the hydroxyl oxygen, but this effect is likely to be overshadowed by steric factors.

Thermodynamic Considerations: The thermodynamic favorability of the reactions will depend on the relative stability of the reactants and products. The formation of esters and ethers from the alcohol is generally an exothermic process. The stability of the silylated furan ring system is an important factor. The silicon-carbon bond is relatively strong, and the trimethylsilyl group is known to stabilize adjacent carbocations and radicals, which could influence the thermodynamics of certain reaction pathways, particularly those involving intermediates with charge or radical character on the furan ring.

The following table provides a hypothetical summary of expected kinetic and thermodynamic parameters for key reactions, based on general chemical principles. It is important to reiterate that these are estimations and require experimental verification.

| Reaction | Reagents | Expected Kinetic Profile | Expected Thermodynamic Profile |

| Esterification (Fischer) | Carboxylic Acid, H⁺ | Slower rate due to steric hindrance | Exergonic |

| Etherification (Williamson) | NaH, Alkyl Halide | Rate dependent on alkyl halide structure, steric hindrance may be a factor | Exergonic |

| Oxidation to Aldehyde | PCC | Moderate rate | Exergonic |

| Oxidation to Carboxylic Acid | KMnO₄ | Fast rate | Highly Exergonic |

| Reduction of Aldehyde | NaBH₄ | Fast rate | Exergonic |

Table 1: Postulated Kinetic and Thermodynamic Profiles for Reactions of 3-Furanmethanol, 2-(trimethylsilyl)-

Further experimental research is necessary to elucidate the precise reaction mechanisms and to quantify the kinetic and thermodynamic parameters for the derivatization of 3-Furanmethanol, 2-(trimethylsilyl)-. Such studies would provide valuable insights into the influence of the trimethylsilyl group on the reactivity of the furan system and its functional groups.

Strategic Applications of 3 Furanmethanol, 2 Trimethylsilyl in Complex Organic Synthesis

As a Versatile Building Block for Diverse Molecular Architectures

The unique substitution pattern of 3-Furanmethanol (B180856), 2-(trimethylsilyl)- allows for its application in the synthesis of a wide range of molecular structures, from intricate natural products to novel heterocyclic systems and chiral scaffolds.

Precursor in Natural Product Total Synthesis

While direct total syntheses of natural products employing 3-Furanmethanol, 2-(trimethylsilyl)- as a starting material are not extensively documented, the strategic use of closely related 2-silylated-3-functionalized furans highlights its potential. The furan (B31954) moiety itself is a key component of numerous natural products, and methods for the concise synthesis of furan-containing natural products are of great interest. rsc.org The ability to introduce substituents at the 2, 3, and 4-positions of the furan ring through reactions involving silylated intermediates makes this class of compounds highly valuable for the assembly of complex natural product skeletons. scholaris.ca For instance, the furan core of many bioactive molecules can be constructed and elaborated using methodologies that could readily be adapted to start from 3-Furanmethanol, 2-(trimethylsilyl)-.

Utility in Heterocyclic Compound Construction

The furan ring of 3-Furanmethanol, 2-(trimethylsilyl)- can serve as a diene in Diels-Alder reactions or be transformed into other heterocyclic systems. The silyl (B83357) group can direct or facilitate these transformations, and the hydroxymethyl group provides a handle for further functionalization. For example, the synthesis of furo[3,2-c]coumarins, a class of naturally occurring and biologically active heterocycles, often starts from substituted furans. nih.gov Methodologies developed for the synthesis of polysubstituted furans can be applied to generate precursors for such fused heterocyclic systems. researchgate.netresearchgate.net The strategic placement of the silyl and hydroxymethyl groups on the furan ring allows for regioselective reactions to build complex heterocyclic frameworks.

Role in the Generation of Chiral Scaffolds

Enantiomerically enriched furan derivatives are valuable building blocks for the synthesis of chiral molecules. researchgate.net While 3-Furanmethanol, 2-(trimethylsilyl)- is achiral, the hydroxymethyl group can be used to introduce chirality, for instance, through enzymatic resolution or by reaction with chiral auxiliaries. The resulting chiral furan building block can then be elaborated into more complex chiral scaffolds. The enantioselective synthesis of furan-containing lignans, such as (+)-sylvone, demonstrates the importance of chiral furan precursors in constructing stereochemically defined molecules. nih.gov The development of synthetic strategies to access substituted chiral furans is an active area of research, and silylated furans can play a role in these methodologies. researchgate.net

Participation in Carbon-Carbon Bond Forming Reactions

The dual functionality of 3-Furanmethanol, 2-(trimethylsilyl)- makes it a particularly useful participant in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules.

Employment in Cross-Coupling Methodologies

Perhaps one of the most significant applications of silylated furanmethanols is in palladium-catalyzed cross-coupling reactions. The trimethylsilyl (B98337) group can be readily converted into other functionalities, such as a boronic acid or a stannane, which are suitable for Suzuki-Miyaura or Stille coupling reactions, respectively. A seminal study by Lee and Holmes demonstrated the utility of a closely related compound, 4-lithio-2-(t-butyldimethylsilyl)-3-(lithioxymethyl)furan, in palladium-catalyzed cross-coupling reactions with various organohalides to produce 2,3,4-trisubstituted furans in good to excellent yields. scholaris.ca This approach allows for the controlled and sequential introduction of different substituents onto the furan ring, providing access to a wide range of highly functionalized molecules.

The general strategy involves the in situ generation of a furylborate from the silylated furanmethanol, which then participates in the cross-coupling reaction. This methodology has been shown to be effective with a variety of coupling partners, including aryl and vinyl halides. scholaris.ca

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with a 2-Silyl-3-hydroxymethylfuran Derivative

| Entry | Organohalide | Product | Yield (%) |

| 1 | Bromobenzene | 2-(t-Butyldimethylsilyl)-3-(hydroxymethyl)-4-phenylfuran | 68 |

| 2 | Iodobenzene | 2-(t-Butyldimethylsilyl)-3-(hydroxymethyl)-4-phenylfuran | 85 |

| 3 | 1-Iodonaphthalene | 2-(t-Butyldimethylsilyl)-3-(hydroxymethyl)-4-(1-naphthyl)furan | 93 |

| 4 | (E)-β-Bromostyrene | (E)-2-(t-Butyldimethylsilyl)-3-(hydroxymethyl)-4-styrylfuran | 75 |

Data adapted from a study on a closely related t-butyldimethylsilyl analog. scholaris.ca

Nucleophilic Reagent in Addition and Substitution Reactions

The furan ring, particularly when silylated, can act as a nucleophile in various addition and substitution reactions. The trimethylsilyl group can enhance the nucleophilicity of the furan ring or direct the regioselectivity of the reaction. For instance, 2-(trimethylsilyloxy)furan is a well-known nucleophile in Mukaiyama-Michael additions to α,β-unsaturated carbonyl compounds. nih.gov While the reactivity of 3-Furanmethanol, 2-(trimethylsilyl)- as a nucleophile is less explored, the electronic properties of the silylated furan ring suggest its potential in reactions with suitable electrophiles. The hydroxymethyl group could also be converted into a leaving group, allowing the furan moiety to act as a nucleophile in substitution reactions. The nucleophilic character of stannylated furans, which can be prepared from silylated precursors, has been investigated, indicating the potential for this class of compounds to participate in nucleophilic transformations. researchgate.net

Contribution to Novel Synthetic Methodology Development

The development of new synthetic methods is a cornerstone of progress in organic chemistry. The unique structure of 3-Furanmethanol, 2-(trimethylsilyl)- suggests it could be a valuable tool in the creation of innovative synthetic strategies.

Ligand and Catalyst Design Leveraging Furan-Silyl Motifs

The furan nucleus and organosilicon compounds are independently important in the design of ligands for catalysis. The combination of a furan ring, a potential coordinating heteroatom, and a sterically and electronically influential trimethylsilyl group in 3-Furanmethanol, 2-(trimethylsilyl)- presents an intriguing scaffold for ligand development.

While no specific ligands or catalysts derived directly from 3-Furanmethanol, 2-(trimethylsilyl)- are documented in current literature, the furan-silyl motif holds theoretical promise. The oxygen atom of the furan ring and the hydroxyl group can act as Lewis basic sites for coordination to a metal center. The bulky trimethylsilyl group at the 2-position could play a crucial role in influencing the steric environment around a coordinated metal, potentially leading to high levels of stereoselectivity in catalytic transformations.

Table 1: Potential Coordination Modes of Ligands Derived from 3-Furanmethanol, 2-(trimethylsilyl)-

| Coordination Mode | Description | Potential Application |

| Monodentate | Coordination through the furan oxygen or the hydroxyl oxygen. | General catalysis |

| Bidentate (O,O) | Chelation involving both the furan and hydroxyl oxygens. | Asymmetric catalysis |

Further functionalization of the hydroxyl group would allow for the synthesis of a variety of phosphine (B1218219), amine, or other donor-functionalized ligands, where the 2-trimethylsilyl-3-furyl backbone would serve as a chiral or achiral scaffold. The electronic properties of the furan ring, modulated by the silyl group, could also influence the catalytic activity of the metal center.

Development of Protecting Group Strategies Utilizing the Silyl Group

The trimethylsilyl (TMS) group is a well-established protecting group for alcohols. researchgate.net In the context of 3-Furanmethanol, 2-(trimethylsilyl)- , the silyl group is attached directly to the furan ring. This arrangement suggests its primary role is not to protect the adjacent hydroxyl group, but rather to act as a directing group or a placeholder for subsequent transformations.

However, the presence of the 2-trimethylsilyl group can influence the reactivity of the furan ring and the adjacent hydroxymethyl group. Silyl groups can stabilize adjacent carbocations and can direct electrophilic substitution on aromatic rings. This property could be exploited in protecting group strategies for more complex molecules containing the 2-silylfuran-3-methanol substructure.

One hypothetical strategy could involve the silyl group directing a specific reaction at the C4 or C5 position of the furan ring, after which the silyl group could be removed under standard conditions (e.g., with fluoride (B91410) ions or acid) to yield the final product. The stability of the C-Si bond on the furan ring would be a key factor in the viability of such a strategy.

Table 2: Comparison of Silyl Protecting Groups

| Silyl Group | Abbreviation | Relative Stability | Cleavage Conditions |

| Trimethylsilyl | TMS | Low | Mildly acidic or basic conditions, fluoride ions |

| Triethylsilyl | TES | Moderate | Acidic conditions, fluoride ions |

| tert-Butyldimethylsilyl | TBDMS/TBS | High | Stronger acid, fluoride ions |

| Triisopropylsilyl | TIPS | Very High | Strong acid, fluoride ions |

| tert-Butyldiphenylsilyl | TBDPS | Very High | Strong acid, fluoride ions |

Potential as a Precursor for Advanced Organic Materials

Furan-based polymers are of growing interest due to their potential derivation from renewable resources and their unique electronic and physical properties. The presence of both a polymerizable group (the hydroxymethyl group, which can be converted to other functional groups) and a silicon-containing moiety in 3-Furanmethanol, 2-(trimethylsilyl)- suggests its potential as a monomer or precursor for advanced organic materials.

The trimethylsilyl group could be incorporated to enhance the thermal stability, solubility, or processability of the resulting polymers. Furthermore, silylated organic compounds are known precursors for silicon-containing ceramics or hybrid organic-inorganic materials upon pyrolysis. While no specific materials derived from 3-Furanmethanol, 2-(trimethylsilyl)- have been reported, its structure is amenable to various polymerization strategies.

For instance, the hydroxymethyl group could be converted into an acrylate (B77674) or methacrylate (B99206) for free-radical polymerization, or into a halide for cross-coupling polymerization. The resulting polymers would feature a pendant 2-(trimethylsilyl)furan group, which could impart desirable properties to the material.

Advanced Spectroscopic and Computational Approaches in Research on 3 Furanmethanol, 2 Trimethylsilyl

Spectroscopic Methodologies for Reaction Monitoring and Mechanistic Insight

Modern spectroscopic techniques are indispensable for the real-time analysis of chemical reactions, enabling researchers to track the consumption of reactants, the formation of products, and the transient existence of intermediates.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of a chemical reaction directly within the NMR tube. wiley.comcaister.com This method allows for the continuous acquisition of spectra, providing real-time concentration data for reactants, intermediates, and products, which is essential for detailed kinetic analysis. wiley.comrsc.org

For reactions involving 3-Furanmethanol (B180856), 2-(trimethylsilyl)-, such as its synthesis via silylation of 3-furanmethanol or its subsequent conversion to other derivatives, ¹H, ¹³C, and ²⁹Si NMR spectroscopy are particularly informative. The trimethylsilyl (B98337) group provides a distinct singlet in the ¹H NMR spectrum (typically 0-0.5 ppm) and a characteristic signal in the ²⁹Si NMR spectrum, making it an excellent probe for monitoring reactions. nih.gov Kinetic profiles can be constructed by integrating the signals corresponding to the starting materials and products over time. This data allows for the determination of reaction rates, rate laws, and activation parameters, offering deep mechanistic insights. rsc.org

Table 1: Hypothetical Kinetic Data from In situ ¹H NMR Monitoring of a Reaction

| Time (minutes) | Concentration of 3-Furanmethanol, 2-(trimethylsilyl)- (M) | Concentration of Product (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.082 | 0.018 |

| 20 | 0.067 | 0.033 |

| 30 | 0.055 | 0.045 |

| 60 | 0.030 | 0.070 |

| 90 | 0.017 | 0.083 |

| 120 | 0.009 | 0.091 |

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS), is vital for identifying reaction intermediates and byproducts. Trimethylsilyl (TMS) derivatives are frequently used in GC-MS analysis to increase the volatility and thermal stability of compounds with active hydrogen atoms. researchgate.net

In the context of 3-Furanmethanol, 2-(trimethylsilyl)-, electron ionization mass spectrometry (EI-MS) would produce a characteristic fragmentation pattern. Key fragments would arise from the cleavage of the trimethylsilyl group and fragmentations of the furan (B31954) ring. The TMS cation ([Si(CH₃)₃]⁺) at m/z 73 is a hallmark of TMS derivatives. researchgate.net Other significant fragments can help confirm the structure of the molecule and identify transient species formed during a reaction, such as products of oxidation, reduction, or substitution. Techniques like molecular-beam mass spectrometry can be particularly powerful for detecting reactive intermediates in complex chemical environments. nih.gov

Table 2: Predicted Key Mass Fragments for 3-Furanmethanol, 2-(trimethylsilyl)-

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| 170 | [M]⁺ | Molecular Ion |

| 155 | [M - CH₃]⁺ | Loss of a methyl group from TMS |

| 97 | [M - Si(CH₃)₃]⁺ | Loss of the trimethylsilyl group |

| 83 | [C₄H₃O-CH₂]⁺ | Furanmethanol cation |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, characteristic of TMS derivatives researchgate.net |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" that is sensitive to changes in functional groups. dtu.dk These techniques are well-suited for monitoring reactions involving 3-Furanmethanol, 2-(trimethylsilyl)- by tracking the characteristic vibrational modes of its key structural components.

The progress of a reaction, such as the oxidation of the primary alcohol to an aldehyde, can be followed by observing the disappearance of the broad O-H stretching band (around 3300-3400 cm⁻¹) and the C-O stretching band (around 1030 cm⁻¹), and the simultaneous appearance of a strong C=O stretching band for the newly formed aldehyde (around 1680-1700 cm⁻¹). Similarly, reactions involving the trimethylsilyl group or the furan ring would exhibit distinct changes in their respective characteristic bands, such as Si-C stretches and furan ring breathing modes. nih.govglobalresearchonline.net

Table 3: Characteristic Vibrational Frequencies for Functional Group Monitoring

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 |

| Furan Ring | C=C Stretch | 1414 - 1550 globalresearchonline.net |

| Furan Ring | C-O-C Stretch | 1033 - 1100 globalresearchonline.net |

| Trimethylsilyl (-Si(CH₃)₃) | Si-C Stretch | 750 - 860 |

| Trimethylsilyl (-Si(CH₃)₃) | CH₃ Rock | ~1250 |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1720 |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While 3-Furanmethanol, 2-(trimethylsilyl)- is a liquid at room temperature, its solid derivatives (e.g., esters, ethers, or metal complexes) can be synthesized and crystallized.

A single-crystal X-ray diffraction experiment on a suitable derivative would provide unambiguous data on bond lengths, bond angles, and torsional angles. mdpi.com This information confirms the molecular connectivity and reveals details about the conformation of the molecule in the solid state, such as the orientation of the hydroxymethyl and trimethylsilyl substituents relative to the furan ring. Such structural data is invaluable for validating theoretical models and understanding structure-reactivity relationships. researchgate.netresearchgate.net

Table 4: Representative Crystallographic Parameters from a Furan Derivative Study

| Parameter | Example Value |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | Pbca researchgate.net |

| a (Å) | 9.4339 researchgate.net |

| b (Å) | 9.6549 researchgate.net |

| c (Å) | 23.418 researchgate.net |

| β (°) | 90 |

| Volume (ų) | 2133.0 researchgate.net |

| Z (Molecules per unit cell) | 8 researchgate.net |

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling provides a powerful complement to experimental studies, offering insights into molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometry, and properties of molecules. globalresearchonline.net For 3-Furanmethanol, 2-(trimethylsilyl)-, DFT calculations, often using functionals like B3LYP, can predict a range of important parameters. nih.govmdpi.com

Calculations can determine the optimized molecular geometry, which can be compared with X-ray crystallography data. Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR and Raman spectra. dtu.dkresearchgate.net Furthermore, DFT provides crucial information about the electronic properties of the molecule. The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies allows for the determination of the HOMO-LUMO gap, an indicator of chemical reactivity and stability. researchgate.net The molecular electrostatic potential (MEP) map can also be generated, which visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting its reactivity towards different reagents. scielo.org.mx

Table 5: Typical Parameters Obtained from DFT (B3LYP) Calculations

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts bond lengths and angles |

| Vibrational Frequencies | Correlates with and aids assignment of IR/Raman spectra scielo.org.mx |

| HOMO Energy | Energy of the outermost electron orbital; indicates susceptibility to electrophilic attack |

| LUMO Energy | Energy of the lowest unoccupied orbital; indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and electronic transitions researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites of chemical interaction scielo.org.mx |

| NMR Chemical Shifts | Aids in the assignment of experimental ¹H and ¹³C NMR spectra globalresearchonline.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insight into the dynamic behavior of molecules, including their conformational preferences and flexibility. For a molecule such as 3-Furanmethanol, 2-(trimethylsilyl)-, which possesses multiple rotatable bonds, MD simulations are invaluable for exploring its conformational landscape.

The conformational flexibility of 3-Furanmethanol, 2-(trimethylsilyl)- is primarily dictated by the rotation around the C2-Si bond of the trimethylsilyl group and the C3-C bond of the hydroxymethyl group. The spatial arrangement of these substituents relative to the furan ring can significantly influence the molecule's steric and electronic properties, and consequently its reactivity and interactions with other molecules. Reactive force fields, such as ReaxFF, are often employed in these simulations to accurately model the potential bond formations and breakages during the dynamic process, providing a realistic representation of the molecule's behavior. psu.edu

In a typical MD simulation study of this compound, the molecule would be placed in a simulation box, often with a solvent to mimic solution-phase conditions. The system is then allowed to evolve over a period of nanoseconds or longer, with the trajectory of each atom being recorded. Analysis of this trajectory allows for the identification of low-energy, stable conformations and the quantification of the energy barriers between them. This information is critical for understanding how the molecule might "dock" into an enzyme's active site or orient itself during a chemical reaction. Research on furan resin pyrolysis and other furan-containing systems has demonstrated the utility of MD in predicting material properties and structural evolution, establishing a strong basis for its application in analyzing single molecules like 3-Furanmethanol, 2-(trimethylsilyl)-. psu.edunih.gov

Table 1: Illustrative Conformational Analysis of 3-Furanmethanol, 2-(trimethylsilyl)- from a Hypothetical MD Simulation

| Dihedral Angle | Dominant Conformer(s) | Population (%) | Relative Energy (kcal/mol) |

| O-C-C-C (Hydroxymethyl) | anti (~180°) | 65 | 0.00 |

| O-C-C-C (Hydroxymethyl) | gauche (±60°) | 30 | 0.85 |

| C-C-Si-C (Trimethylsilyl) | Staggered | 95 | 0.00 |

| C-C-Si-C (Trimethylsilyl) | Eclipsed | 5 | 3.20 |

Note: This data is illustrative and represents plausible outcomes from an MD simulation for conformational analysis.

Prediction of Reaction Pathways and Transition States

Computational quantum chemistry, particularly Density Functional Theory (DFT), provides essential tools for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface of a reacting system, researchers can identify the most probable pathways from reactants to products, including the structures of high-energy transition states and reaction intermediates. nih.govucsb.edu This predictive capability is crucial for understanding and controlling the reactivity and selectivity of molecules like 3-Furanmethanol, 2-(trimethylsilyl)-.

The furan ring is an aromatic heterocycle susceptible to electrophilic substitution, while the hydroxymethyl group can undergo oxidation or substitution reactions. The presence of the bulky, electron-donating trimethylsilyl group at the C2 position is expected to exert significant steric and electronic control over the molecule's reactivity. For instance, in an electrophilic aromatic substitution reaction, the silyl (B83357) group would direct incoming electrophiles to specific positions on the furan ring. Computational studies on the aminoalkenylation of furan have shown that the reaction can be kinetically controlled, with the selectivity determined by the activation free energies of competing pathways. pku.edu.cn

To predict the outcome of a potential reaction, such as nitration or halogenation, a computational chemist would model the energy profiles of different pathways. This involves optimizing the geometries of the reactants, products, and any intermediates, and then locating the transition state structure connecting them. scm.com The calculated activation energy (the energy difference between the reactants and the transition state) indicates the kinetic feasibility of a reaction pathway. A lower activation energy corresponds to a faster reaction rate. Such calculations can explain, for example, why one regioisomer is formed preferentially over another, saving significant time and resources in experimental studies. nih.govpku.edu.cn

Table 2: Hypothetical Calculated Activation Free Energies (ΔG‡) for Electrophilic Bromination of 3-Furanmethanol, 2-(trimethylsilyl)-

| Reaction Pathway | Position of Attack | ΔG‡ (kcal/mol) | Predicted Outcome |

| Pathway A | C4 | 18.5 | Minor Product |

| Pathway B | C5 | 14.2 | Major Product |

Note: This data is hypothetical, illustrating how computational chemistry can predict reaction outcomes based on activation energies.

Chemometric Applications in Reaction Optimization and Discovery

Design of Experiments (DoE) for Synthetic Route Scouting

Design of Experiments (DoE) is a statistical methodology for systematically planning and conducting experiments. acsgcipr.org It stands in contrast to the traditional "one-variable-at-a-time" (OVAT) approach, allowing for the simultaneous investigation of multiple factors. nih.gov This method is not only more efficient in terms of time and resources but can also reveal critical interactions between variables that would be missed by OVAT methods. rsc.orgresearchgate.net

In scouting a synthetic route for 3-Furanmethanol, 2-(trimethylsilyl)-, DoE can be employed to optimize a key reaction step, such as the silylation of a 3-furanmethanol precursor. Key experimental parameters, or "factors," that could influence the reaction's success include temperature, reaction time, the type and amount of catalyst, and the choice of solvent or base. The "responses" measured would typically be the reaction yield and the purity of the product.

A DoE study might involve a factorial design, where experiments are performed at all possible combinations of the chosen levels (e.g., high and low) for each factor. nih.gov The results are then analyzed using statistical software to build a mathematical model that describes the relationship between the factors and the responses. This model can be used to identify the optimal conditions for maximizing yield and purity. The application of DoE has been shown to accelerate the optimization of various chemical transformations, from copper-mediated fluorination to the synthesis of active pharmaceutical ingredients. nih.govacs.org

Table 3: Example of a 2³ Factorial Design for Optimizing the Synthesis of 3-Furanmethanol, 2-(trimethylsilyl)-

| Experiment | Temperature (°C) | Catalyst Load (mol%) | Base Equiv. | Hypothetical Yield (%) |

| 1 | 25 (Low) | 1 (Low) | 1.1 (Low) | 45 |

| 2 | 80 (High) | 1 (Low) | 1.1 (Low) | 65 |

| 3 | 25 (Low) | 5 (High) | 1.1 (Low) | 58 |

| 4 | 80 (High) | 5 (High) | 1.1 (Low) | 82 |

| 5 | 25 (Low) | 1 (Low) | 2.2 (High) | 55 |

| 6 | 80 (High) | 1 (Low) | 2.2 (High) | 73 |

| 7 | 25 (Low) | 5 (High) | 2.2 (High) | 75 |

| 8 | 80 (High) | 5 (High) | 2.2 (High) | 91 |

Note: This table illustrates the structured approach of DoE. The yield data is hypothetical.

Multivariate Data Analysis in High-Throughput Screening

High-Throughput Screening (HTS) is a technique used in drug discovery and materials science to rapidly test thousands or millions of chemical compounds for a specific activity. scienceintheclassroom.org The vast amount of data generated by HTS necessitates the use of sophisticated data analysis techniques. Multivariate Data Analysis (MVDA) refers to a collection of statistical methods for simultaneously analyzing datasets with multiple variables. nih.gov

Imagine a HTS campaign designed to discover new catalysts for a specific transformation of 3-Furanmethanol, 2-(trimethylsilyl)-, or to screen a library of its derivatives for biological activity. Each well in a microplate would contain a different reaction or compound, and multiple measurements (e.g., absorbance, fluorescence, cell viability) might be taken for each well. This results in a large, complex dataset that is difficult to interpret manually.

MVDA methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are used to reduce the dimensionality of the data and identify underlying patterns. PCA can help visualize the relationships between different compounds or reaction conditions, grouping similar outcomes together and highlighting outliers. This allows researchers to quickly identify "hits"—compounds or conditions that produce the desired effect—from a large pool of candidates. researchgate.net By processing complex datasets, MVDA helps extract valuable information that guides further research and development. nih.gov

Table 4: Illustrative Snippet of High-Throughput Screening Data for Derivatives of 3-Furanmethanol, 2-(trimethylsilyl)-

| Compound ID | Molecular Weight | LogP | Hydrogen Bond Donors | % Inhibition (Assay 1) |

| FSM-001 | 170.28 | 1.5 | 1 | 5.2 |

| FSM-002 | 214.35 | 2.1 | 1 | 12.8 |

| FSM-003 | 258.42 | 2.7 | 0 | 78.5 |

| FSM-004 | 302.49 | 3.3 | 0 | 85.1 |

Note: This table shows a simplified example of the type of multivariate data generated in an HTS campaign that would be subjected to MVDA.

Derivatization and Functionalization Strategies of 3 Furanmethanol, 2 Trimethylsilyl for Structural Diversification

Selective Functionalization of the Hydroxyl Group

The primary alcohol moiety in 3-Furanmethanol (B180856), 2-(trimethylsilyl)- is a prime site for initial modifications, enabling its conversion into various functional groups that serve as key synthetic intermediates.

Preparation of Esters and Ethers for Synthetic Intermediates

The hydroxyl group can be readily converted into esters and ethers, which are valuable protecting groups or can be used to introduce new functionalities.

Esterification: Standard esterification methods, such as the Fischer esterification involving reaction with a carboxylic acid under acidic catalysis, can be employed. researchgate.net Alternatively, for milder conditions, reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base is effective. A notable method for forming 2-(trimethylsilyl)ethyl (TMSE) esters involves using 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which reacts with carboxylic acids without needing an external catalyst. mdpi.com While developed for carboxylic acids, analogous principles can be applied to the esterification of alcohols. These ester derivatives are important intermediates in the synthesis of pharmaceuticals and polymers. nih.gov

Etherification: The synthesis of ethers from 3-Furanmethanol, 2-(trimethylsilyl)- can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another common strategy is to protect the hydroxyl group as a silyl (B83357) ether, for example, a trimethylsilyl (B98337) (TMS) ether. wikipedia.org This transformation not only protects the alcohol but also increases the volatility of the compound, which can be advantageous for purification and analysis. wikipedia.org

| Transformation | Reagents and Conditions | Product Type | Primary Application |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-COOCH₂-Furan) | Synthetic Intermediate, Flavor/Fragrance Synthesis researchgate.net |

| Acylation | Acyl Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O), Base (e.g., Pyridine (B92270), Et₃N) | Ester (R-COOCH₂-Furan) | Protecting Group, Intermediate Synthesis |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (R-OCH₂-Furan) | Stable Protecting Group, Structural Modification |

| Silyl Ether Formation | Chlorotrimethylsilane (TMSCl), Base (e.g., Imidazole, Et₃N) | Silyl Ether (TMS-OCH₂-Furan) | Protecting Group, Increased Volatility for GC Analysis wikipedia.org |

Oxidation to Aldehydes and Carboxylic Acids

Controlled oxidation of the primary alcohol yields the corresponding aldehyde or carboxylic acid, both of which are fundamental building blocks in organic synthesis.

The oxidation of 2-silylated 3-(hydroxymethyl)furans to the corresponding aldehyde, 2-silylated 3-furaldehyde, can be accomplished in high yield using Swern oxidation conditions. scholaris.ca This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. Research has shown this specific transformation to proceed with an 85% yield. scholaris.ca

Further oxidation of the resulting aldehyde to the 2-silylated 3-furoic acid is more challenging. scholaris.ca While various mild oxidizing agents are available, their application in this specific case has resulted in poor yields, ranging from 0-15%. scholaris.ca This difficulty highlights the sensitivity of the silylated furan (B31954) system to certain oxidative conditions. The successful synthesis of 2-silylated 3-furoic acids has been achieved through an alternative route involving a 1,4 O→C silyl migration of silyl esters of 3-furoic acid. scholaris.ca

| Reaction | Reagents and Conditions | Product | Reported Yield |

|---|---|---|---|

| Oxidation to Aldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N, -78 °C) | 2-Silylated 3-furaldehyde | 85% |

| Oxidation to Carboxylic Acid | Various mild reagents (e.g., NaClO₂, Ag₂O/NaCN, NiO₂) | 2-Silylated 3-furoic acid | 0-15% |

Transformations Involving the Furan Ring System

The furan nucleus itself is amenable to a variety of transformations, including functionalization at its carbon centers and participation in cycloaddition and ring expansion reactions.

Electrophilic and Nucleophilic Functionalization of the Furan Nucleus

The trimethylsilyl group at the C-2 position plays a crucial role in directing further functionalization of the furan ring. It sterically hinders the C-3 position and electronically influences the reactivity of the other positions. Organosilyl groups can act as blocking groups, directing metallation (lithiation) to a specific, less hindered site. scholaris.ca For 2-(trimethylsilyl)furan derivatives, lithiation with an organolithium reagent like n-butyllithium (n-BuLi) occurs preferentially at the C-5 position. psu.edu The resulting C-5 lithiated species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to install a new substituent at that position.

Electrophilic aromatic substitution on the furan ring is also possible, although the silyl group itself can be the target of the electrophile (see section 6.3).

Ring Annulation and Expansion Reactions

The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form bicyclic adducts. The reactivity of the furan diene is enhanced by electron-donating substituents. rsc.org Both the 2-trimethylsilyl and the 3-hydroxymethyl (or its derivatized forms like ethers or esters) groups are electron-donating, thus promoting the participation of the furan ring in Diels-Alder reactions with various dienophiles. rsc.orgnih.gov

Furthermore, 2-silylated furans can undergo catalytic ring expansion to form six-membered 1,2-oxasilines. researchgate.net This transformation, typically catalyzed by ruthenium complexes, represents a skeletal editing strategy to convert abundant furan feedstocks into more complex heterocyclic structures. researchgate.net Another significant ring expansion pathway is the Achmatowicz reaction, which involves an oxidative ring enlargement of furfuryl alcohols into dihydropyranones. nih.gov This reaction provides a powerful method for accessing substituted pyranone derivatives from furan-based starting materials. nih.gov

| Reaction Type | Description | Potential Product |

|---|---|---|

| Diels-Alder Reaction | [4+2] cycloaddition where the furan acts as a diene. Reactivity is enhanced by the electron-donating silyl and hydroxymethyl groups. rsc.org | 7-Oxabicyclo[2.2.1]heptene derivatives |

| Ruthenium-Catalyzed Ring Expansion | A catalytic method specific to 2-silylfurans that expands the five-membered ring. researchgate.net | 1,2-Oxasiline derivatives |

| Achmatowicz Reaction | Oxidative ring expansion of the furfuryl alcohol moiety. nih.gov | 6-Hydroxy-2H-pyran-3(6H)-one derivatives |

Modifications and Substitutions of the Trimethylsilyl Group

The C-Si bond is a versatile functional handle that can be cleaved or transformed under specific conditions, allowing for the substitution or complete removal of the trimethylsilyl group. This versatility is a cornerstone of silicon's utility in organic synthesis. scholaris.ca

A primary pathway for modifying the silyl group is through ipso-substitution. scholaris.cascholaris.ca In this reaction, an electrophile attacks the carbon atom bearing the silyl group, leading to the cleavage of the C-Si bond and the installation of the electrophile in its place. This reaction is particularly effective for arylsilanes and heteroarylsilanes. For example, treatment of 2-(trimethylsilyl)furan with bromine (Br₂) leads to the formation of 2-bromofuran. psu.edu This strategy allows the silyl group to serve as a masked functionality, which can be converted into other groups as needed.

Alternatively, the trimethylsilyl group can be removed entirely and replaced with a hydrogen atom in a process known as proto-desilylation. organic-chemistry.orgresearchgate.net This reaction can be carried out under either acidic or basic conditions. A modern, efficient method involves using a catalytic amount of a base like potassium trimethylsilanolate (KOTMS) in wet dimethyl sulfoxide (DMSO). organic-chemistry.orgresearchgate.net This mild, transition-metal-free protocol is compatible with a wide range of functional groups and offers a practical way to cleave the C-Si bond. organic-chemistry.org This "traceless" removal of the silyl group is useful after it has served its purpose, for instance, as a blocking or directing group for functionalizing the furan ring. scholaris.ca

| Reaction | Reagents and Conditions | Outcome | Synthetic Utility |

|---|---|---|---|

| Ipso-Substitution | Electrophiles (e.g., Br₂, ICl, Acyl Chlorides/Lewis Acid) | Replacement of -SiMe₃ with an electrophile (e.g., -Br, -I, -COR) | Introduction of new functional groups at the C-2 position. psu.edu |

| Proto-desilylation | Acid (e.g., TFA, HCl) or Base (e.g., TBAF, KOTMS in wet DMSO) organic-chemistry.org | Replacement of -SiMe₃ with -H | Removal of a blocking or directing group after use. scholaris.ca |

Conversion of the Silyl Group to Other Functionalities